REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[CH:5]2.C(=O)([O-])[O-].[Na+].[Na+].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][CH:21]=1.[NH4+].[Cl-]>CCO.C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:10]1[CH:9]=[C:8]2[C:4]([CH:5]=[CH:6][NH:7]2)=[CH:3][C:2]=1[C:23]1[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1 |f:1.2.3,5.6,^1:45,47,66,85|
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Name
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Quantity
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3.2 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=CNC2=CC1Cl
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Name
|
|
Quantity
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3.68 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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2.41 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
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Quantity
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18 mL
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Type
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solvent
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Smiles
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CCO
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Name
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Quantity
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18 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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18 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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200 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Name
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|
Quantity
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1.2 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed with N2 for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×120 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The resulting dark solid was purified by flash chromatography (5-20% EtOAc/heptane)
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C=C2C=CNC2=C1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |